molecular formula C11H11BrN4S B4587929 N-(4-bromophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-(4-bromophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No.: B4587929
M. Wt: 311.20 g/mol
InChI Key: ZHNXQTCQKLBGCG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a useful research compound. Its molecular formula is C11H11BrN4S and its molecular weight is 311.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.98878 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Apoptotic Activity in Cancer Research

A study conducted by Nițulescu et al. (2015) synthesized new pyrazole thiourea chimeric derivatives, including compounds closely related to N-(4-bromophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. These compounds exhibited significant apoptotic effects in human cancer cells, with one derivative showing the highest apoptosis-inducing effect. This compound, along with others, increased the expression of tumor necrosis factor receptors and down-modulated pro-caspase 3 levels, suggesting a potential pathway for anticancer drug development Nițulescu et al., 2015.

Anticancer Evaluation as Cell Cycle Inhibitors

Another study by Nițulescu et al. (2015) designed new pyrazole derivatives as inhibitors of cell cycle kinases. These compounds, synthesized using environmentally sustainable methods, presented modest apoptotic effects in human cancer cells. One specific compound was noted for inducing a significant increase of cells in G2/M phases, alongside increased expression of cyclin A and cyclin B, marking it as a promising candidate for anticancer drug development Nițulescu et al., 2015.

Antifungal and Antibacterial Properties

Research by Youssef et al. (2008) on derivatives of pyrazoline, which share structural similarities with this compound, revealed excellent biocidal properties against various fungal and bacterial strains. These findings suggest a potential application of such compounds in developing new antimicrobial agents Youssef et al., 2008.

Organocatalysis in Organic Synthesis

A study by Madarász et al. (2016) explored thiourea derivatives, including those similar to this compound, as Brønsted acid organocatalysts. These compounds were found to catalyze tetrahydropyranylation of alcohols effectively, challenging previous mechanistic views and suggesting a broader application in organic synthesis Madarász et al., 2016.

Antidiabetic Potential

The synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, as conducted by Faidallah et al. (2016), explored their application as hypoglycemic agents. Preliminary biological screening of these compounds revealed significant antidiabetic activity, suggesting a promising avenue for future drug discovery in managing diabetes Faidallah et al., 2016.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4S/c1-16-7-6-10(15-16)14-11(17)13-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNXQTCQKLBGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.